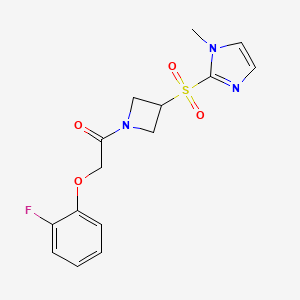![molecular formula C11H9NO4 B2488034 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid CAS No. 59820-87-0](/img/structure/B2488034.png)
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis techniques for indole derivatives often involve condensation reactions, Ullmann reactions, and the use of Grignard reagents. For example, the preparation of novel indole-2-carboxylic acids with amino- and sulfur-containing substituents showcases the diversity of synthetic routes for indole derivatives. These methods highlight the adaptability of synthesis processes in creating complex indole structures (Unangst et al., 1987).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by their cyclic components, which include a benzene ring fused to a pyrrole ring, often with additional functional groups. For instance, the crystal structure of indole-3-carboxylic acid reveals hydrogen-bonded cyclic carboxylic acid dimers, indicating how molecular arrangements can impact reactivity and properties (Smith et al., 2003).
Chemical Reactions and Properties
Indole compounds participate in a wide range of chemical reactions, including the [4+3]-annulation and unexpected migration of carboxylate/amide groups, demonstrating their versatility in organic synthesis (Selvaraj et al., 2019). The Meisenheimer rearrangement of indole N-oxides to form epoxy-indoles further exemplifies the diverse reactivity of indole derivatives (Kurihara et al., 1991).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular arrangements. Studies like the one on indole-3-carboxylic acid's crystal structure help understand how intermolecular hydrogen bonding affects these properties (Smith et al., 2003).
Chemical Properties Analysis
The chemical properties of indole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by their functional groups. For instance, the reactivity of indole carboxylic acids in aza-Friedel-Crafts reactions highlights their potential as intermediates in synthesizing biologically active compounds (Shirakawa et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The derivatives of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid have shown promising results as antibacterial agents. A study by Egawa et al. (1984) explored the synthesis and antibacterial activity of various analogues of this compound. They found that specific compounds exhibited higher antibacterial activity than enoxacin, a known antibacterial drug, suggesting potential applications in developing new antibacterial treatments (Egawa et al., 1984).
Synthesis and Chemical Properties
Marchelli et al. (1969) developed a procedure for the synthesis of hydroxyindole-3-carboxylic acids, which are structurally related to 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid. Their research contributes to the understanding of the chemical properties and potential synthesis pathways of similar compounds (Marchelli et al., 1969).
Heterocyclic Chemistry
Bergman et al. (1977) explored the synthesis of indole-3-carboxylic acid derivatives, which are closely related to the compound . They focused on the reactivity of indoles with phosgene, highlighting the versatility of these compounds in heterocyclic chemistry (Bergman et al., 1977).
Oligomerization and Derivative Formation
Mutulis et al. (2008) investigated the oligomerization of indole derivatives, including those similar to 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid. Their research provides insights into the formation of complex derivatives and their potential applications (Mutulis et al., 2008).
Novel Synthesis Techniques
Leconte and Ruzziconi (2002) described new strategies in the synthesis of trifluoromethyl- and trifluoromethoxy-substituted arenes, providing a novel approach to synthesize derivatives of indole-based compounds like 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid (Leconte & Ruzziconi, 2002).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The mode of action of indole derivatives can also vary greatly. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially by interfering with the viral life cycle .
Result of Action
The molecular and cellular effects of indole derivatives can vary depending on their specific targets and mode of action. Some indole derivatives have been found to have antiviral effects, potentially by inhibiting viral replication .
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-11(14)8-3-6-4-9-10(5-7(6)12-8)16-2-1-15-9/h3-5,12H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNISQJNVXONKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(NC3=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)
![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)

![3,4-Difluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2487960.png)

![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)
![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)